2-Chloro-1-[3-(trifluoromethyl)piperidin-1-yl]ethan-1-one
Overview
Description
2-Chloro-1-[3-(trifluoromethyl)piperidin-1-yl]ethan-1-one is a chemical compound with the molecular formula C8H11ClF3NO and a molecular weight of 229.63 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, and 1 nitrogen atom .Scientific Research Applications
Synthesis and Material Science Applications
Building-Blocks for Pyridine/Piperidine-Decorated Crown Ethers : Research has shown that compounds related to 2-Chloro-1-[3-(trifluoromethyl)piperidin-1-yl]ethan-1-one can serve as valuable building blocks for the synthesis of functionalized crown ethers. This highlights its role in creating complex molecular structures with potential applications in host-guest chemistry and sensor development (Nawrozkij et al., 2014).
Corrosion Inhibition on Mild Steel : A study involving Schiff base complexes derived from similar compounds demonstrated their effectiveness in corrosion inhibition on mild steel surfaces. This application is critical in materials engineering, offering a pathway to enhance the durability of metal components in various industrial settings (Das et al., 2017).
Antibacterial Activity : Compounds synthesized from this compound have been evaluated for their antibacterial activity. This suggests its potential application in the development of new antimicrobial agents, highlighting a significant contribution to pharmaceutical research (Merugu et al., 2010).
Structural Characterization in Drug Synthesis : The structural characterization of a side product related to this compound in the synthesis of new anti-tuberculosis drug candidates underscores its relevance in medicinal chemistry research. Understanding the structural aspects of such compounds can aid in optimizing drug synthesis processes (Eckhardt et al., 2020).
Trifluoromethyl-Substituted Protoporphyrinogen IX Oxidase Inhibitors : The research into trifluoromethyl-substituted compounds, including those similar to this compound, focuses on their use as protoporphyrinogen IX oxidase inhibitors. This has implications for developing herbicides and understanding the biochemical pathways involved in plant growth regulation (Li et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-1-[3-(trifluoromethyl)piperidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClF3NO/c9-4-7(14)13-3-1-2-6(5-13)8(10,11)12/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQMJOAWCZVPQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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